

Solubility Profiling of (Butan-2-yl)(2-phenylethyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (Butan-2-yl)(2-phenylethyl)amine

CAS No.: 24068-20-0

Cat. No.: B433966

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Executive Summary

Target Molecule: **(Butan-2-yl)(2-phenylethyl)amine** IUPAC Name: N-(2-phenylethyl)butan-2-amine Molecular Formula: C₁₂H₁₉N Role: Chiral intermediate, secondary amine building block, potential pharmacophore precursor.

This guide provides a comprehensive solubility analysis for **(Butan-2-yl)(2-phenylethyl)amine**. As a lipophilic secondary amine, its solubility is governed by the competition between its hydrophobic domains (phenylethyl and sec-butyl groups) and its ionizable nitrogen center. This document outlines the theoretical solubility landscape, predicted physicochemical properties, and a validated experimental protocol for establishing exact solubility metrics in drug development workflows.

Physicochemical Characterization

Understanding the fundamental properties of the molecule is a prerequisite for predicting solvent interactions. The following data is derived from structural analysis and Quantitative Structure-Property Relationship (QSPR) modeling of the sec-butyl isomer and its close structural analog, N-butyl(2-phenylethyl)amine (CAS 23068-45-3).

Table 1: Key Physicochemical Properties

Property	Value (Predicted/Calc.)	Implication for Solubility
Molecular Weight	177.29 g/mol	Low MW facilitates dissolution but lattice energy (if solid) competes.
LogP (Octanol/Water)	3.2 – 3.5	Highly Lipophilic. Indicates poor water solubility at neutral pH; good solubility in non-polar organics.
pKa (Conjugate Acid)	~9.8 – 10.1	Basic. Solubility in water will be highly pH-dependent. High solubility expected at pH < 4.
H-Bond Donors	1 (NH)	Limited capacity to interact with water compared to primary amines.
H-Bond Acceptors	1 (N)	Capable of accepting protons; drives salt formation.
Physical State (RT)	Liquid (Likely)	Secondary amines of this MW are often oils; simplifies initial dissolution but complicates purification.

Theoretical Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, the solubility profile is categorized into three distinct zones.

Zone 1: Aqueous Systems (pH Dependent)

- Neutral pH (pH 7): The molecule exists predominantly as the free base. Due to the high LogP (>3), water solubility is expected to be Low (< 1 mg/mL). The hydrophobic phenylethyl and butyl chains disrupt the water hydrogen-bonding network.
- Acidic pH (pH 1-4): Protonation of the secondary amine (

) introduces a cationic charge, drastically reducing LogD and increasing solvation enthalpy. Solubility is expected to be High (> 50 mg/mL) in 0.1N HCl or dilute acetic acid.

Zone 2: Polar Organic Solvents[1]

- Alcohols (Methanol, Ethanol, IPA): The amine functionality can hydrogen bond with the hydroxyl groups of alcohols. Combined with the alkyl compatibility, this results in High Solubility (Freely Soluble).
- DMSO/DMF: Excellent solubility due to strong dipole-dipole interactions and the ability of these solvents to solvate organic cations if present.

Zone 3: Non-Polar/Lipophilic Solvents

- Chlorinated Solvents (DCM, Chloroform): Very High Solubility. These are the solvents of choice for extraction from basic aqueous layers.
- Hydrocarbons (Toluene, Hexane): Moderate to High Solubility. The phenylethyl ring interacts well with Toluene (π - π stacking), while the butyl chain aids solubility in Hexanes, though less efficiently than in DCM.

Experimental Protocol: Solubility Determination

To validate the theoretical profile, the following self-validating workflow is recommended. This protocol moves from qualitative screening to quantitative equilibrium determination.

Phase 1: Visual Kinetic Solubility Screening

Objective: Rapidly classify solvents as "Soluble," "Sparingly Soluble," or "Insoluble."

- Preparation: Weigh 10 mg of **(Butan-2-yl)(2-phenylethyl)amine** into clear glass vials (HPLC autosampler vials work well).
- Solvent Addition: Add solvent in aliquots of 100 μ L at Room Temperature (25°C).
- Agitation: Vortex for 30 seconds after each addition.
- Observation Endpoint:

- Dissolved: Clear solution, no phase separation (if liquid) or particles (if solid).
- Limit: If 10 mg does not dissolve in 10 mL (1 mg/mL), stop and classify as "Low Solubility."

Phase 2: Equilibrium Solubility (Shake-Flask Method)

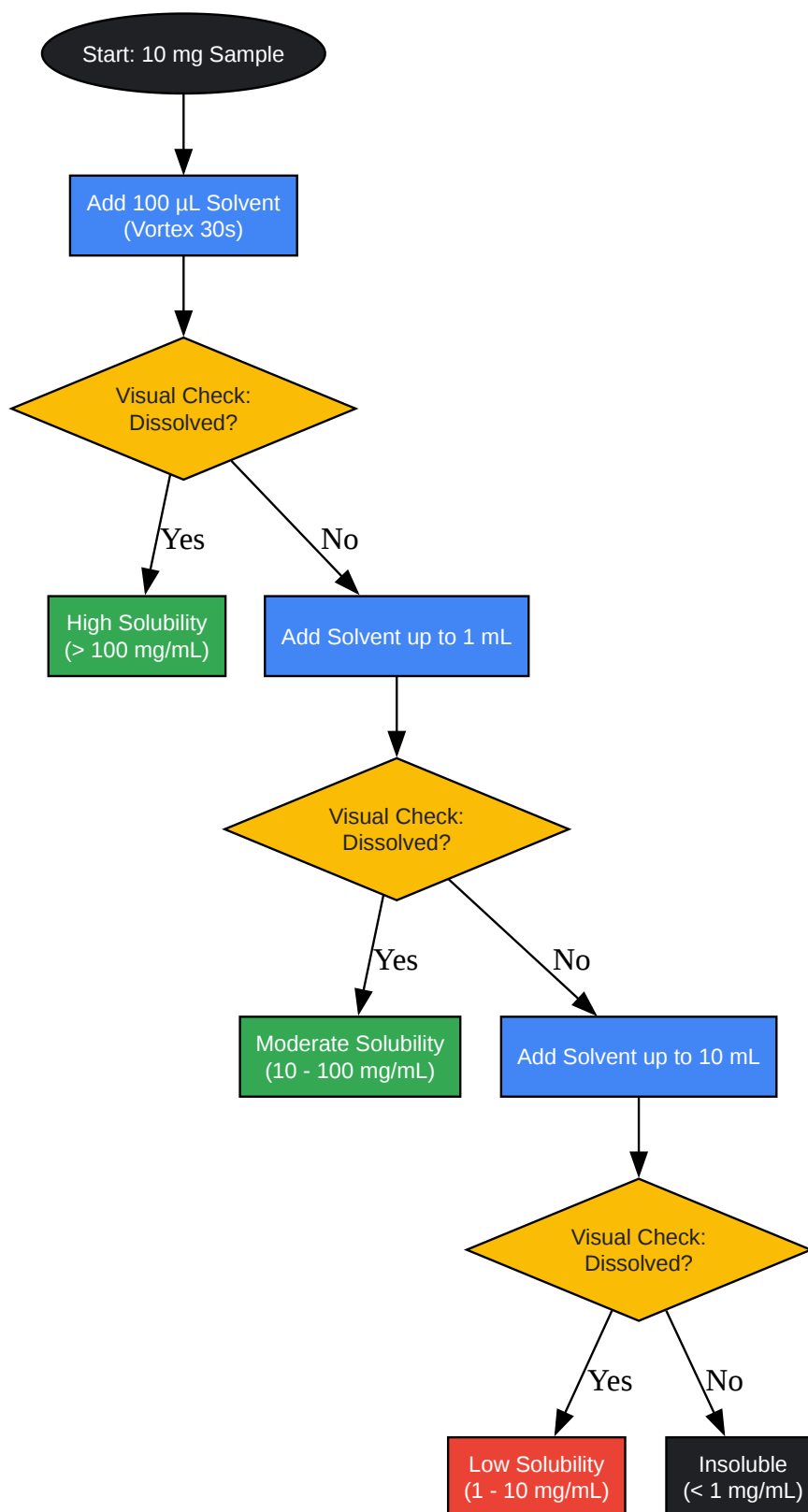
Objective: Determine precise saturation concentrations (

) for critical solvents.

- Excess Addition: Add excess amine to the solvent (ensure a saturated suspension or biphasic liquid system).
- Equilibration: Agitate at constant temperature (25°C) for 24 hours.
- Separation: Centrifuge or filter (0.22 µm PTFE filter) to remove undissolved material.
- Quantification: Dilute the supernatant and analyze via HPLC-UV (typically 210-220 nm for the phenyl ring) or GC-FID.

Visualization: Solubility Screening Workflow

The following diagram illustrates the logical flow for determining the solubility profile.



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Figure 1: Step-by-step visual solubility screening logic for rapid solvent classification.

Reference Solubility Matrix (Predicted)

While specific experimental values for this exact isomer are proprietary, the following matrix is derived from the behavior of the N-butyl isomer (CAS 23068-45-3) and standard secondary amine behavior.

Solvent Class	Specific Solvent	Predicted Solubility	Mechanism
Aqueous (Neutral)	Water (pH 7)	< 1 mg/mL	Hydrophobic effect dominates.
Aqueous (Acidic)	0.1 M HCl	> 50 mg/mL	Salt formation (Ammonium cation).
Alcohol	Methanol / Ethanol	> 100 mg/mL	H-bonding + Lipophilic compatibility.
Chlorinated	Dichloromethane	> 200 mg/mL	"Like dissolves like" (Lipophilic).
Hydrocarbon	Hexane / Heptane	~ 10 - 50 mg/mL	Soluble, but less than in DCM due to polarity mismatch of the amine.
Aromatic	Toluene	> 100 mg/mL	interactions with phenyl ring.
Dipolar Aprotic	DMSO / DMF	> 100 mg/mL	Universal solvation of polar/non-polar domains.

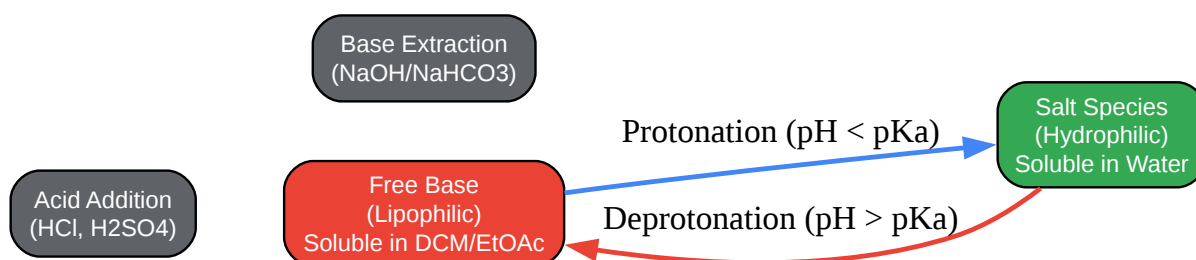
Salt Screening & pH Manipulation

For drug development, the free base is often converted to a salt to improve water solubility and crystallinity.

Mechanism:

Recommended Counter-ions for Screening:

- Hydrochloride (HCl): Standard first choice. Likely to form a stable salt, though hygroscopicity must be checked.
- Fumarate/Maleate: Organic acids often yield better crystalline properties for lipophilic amines.
- Tartrate: Useful for chiral resolution if the sec-butyl group introduces chirality issues (though this molecule has a chiral center, enantiopurity is a separate consideration).



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Figure 2: The pH-dependent solubility switch mechanism, critical for extraction and purification.

References

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